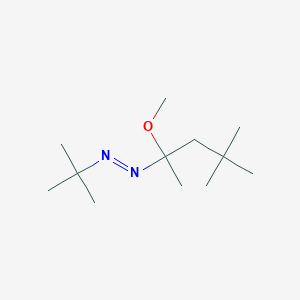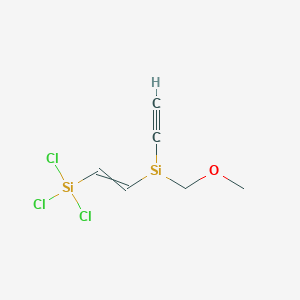![molecular formula C16H15N3S B14555069 3-[4-(Dimethylamino)phenyl]quinoxaline-2(1H)-thione CAS No. 61982-53-4](/img/structure/B14555069.png)
3-[4-(Dimethylamino)phenyl]quinoxaline-2(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Dimethylamino)phenyl]quinoxaline-2(1H)-thione is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structural features and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(Dimethylamino)phenyl]quinoxaline-2(1H)-thione typically involves the condensation of 4-(dimethylamino)benzaldehyde with o-phenylenediamine, followed by cyclization and subsequent thionation. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-[4-(Dimethylamino)phenyl]quinoxaline-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions include various substituted quinoxalines, dihydroquinoxalines, and quinoxaline-2,3-diones .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits significant antimicrobial, antiviral, and anticancer activities, making it a valuable candidate for drug development.
Medicine: It has shown promise in the treatment of various diseases, including cancer, bacterial infections, and viral infections.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[4-(Dimethylamino)phenyl]quinoxaline-2(1H)-thione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes, such as DNA synthesis and repair, protein synthesis, and signal transduction.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and immune response, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Quinazoline Derivatives: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
Styrylquinoxalin-2(1H)-ones: These are hybrid molecules of styryl and quinoxalinone, known for their bioactive properties.
Uniqueness: 3-[4-(Dimethylamino)phenyl]quinoxaline-2(1H)-thione stands out due to its unique thione group, which imparts distinct chemical reactivity and biological activity compared to other quinoxaline derivatives .
Properties
CAS No. |
61982-53-4 |
|---|---|
Molecular Formula |
C16H15N3S |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
3-[4-(dimethylamino)phenyl]-1H-quinoxaline-2-thione |
InChI |
InChI=1S/C16H15N3S/c1-19(2)12-9-7-11(8-10-12)15-16(20)18-14-6-4-3-5-13(14)17-15/h3-10H,1-2H3,(H,18,20) |
InChI Key |
VWXFXQXTODYBBS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3NC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl [1-(3-cyanopropyl)piperidin-2-yl]acetate](/img/structure/B14555009.png)
![1,1'-[3-(4-Fluorophenyl)-3-methoxyprop-1-ene-1,3-diyl]dibenzene](/img/structure/B14555013.png)


![(6S)-1,1,9-Trimethyl-5-methylidenespiro[5.5]undeca-2,8-diene](/img/structure/B14555026.png)

![2-[Butyl(2-phenylethenyl)arsanyl]ethan-1-amine](/img/structure/B14555033.png)

![4,6-Bis[(3,4-dichlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14555039.png)



